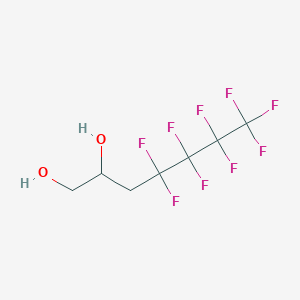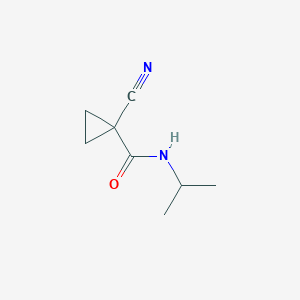
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of amides. It is a white, crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) has been reported to exhibit low toxicity in vitro and in vivo. However, its long-term effects on human health are not well understood. It has been reported to exhibit analgesic and anti-inflammatory activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is its broad spectrum of activity against various types of cancer cells, fungi, and bacteria. Additionally, it has been reported to exhibit low toxicity in vitro and in vivo. However, its limitations include its poor solubility in water and its potential to form toxic byproducts during the synthesis process.
Orientations Futures
There are several potential future directions for the research on Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI). These include:
1. Investigating its potential use as a catalyst in various chemical reactions.
2. Exploring its potential as a drug candidate for the treatment of cancer, fungal, and bacterial infections.
3. Developing new synthesis methods to improve its yield and purity.
4. Investigating its long-term effects on human health.
5. Studying its mechanism of action to better understand its mode of action.
Conclusion
In conclusion, Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antibacterial activities and has also been investigated for its potential use as a catalyst in various chemical reactions. However, further research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) involves the reaction of cyclopropanecarboxylic acid with isopropylamine and cyanogen bromide. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, this compound has also been investigated for its potential use as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
119612-29-2 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)-(9CI) |
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-cyano-N-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-7(11)8(5-9)3-4-8/h6H,3-4H2,1-2H3,(H,10,11) |
Clé InChI |
ZMBKPMHHFBCSLM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1(CC1)C#N |
SMILES canonique |
CC(C)NC(=O)C1(CC1)C#N |
Synonymes |
Cyclopropanecarboxamide, 1-cyano-N-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



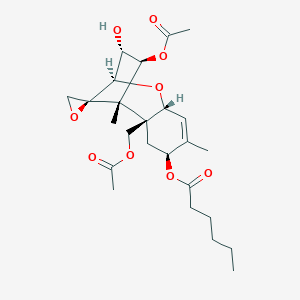

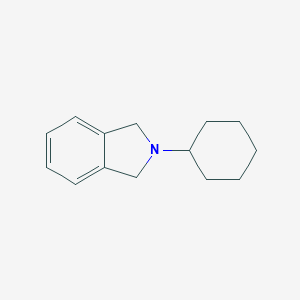
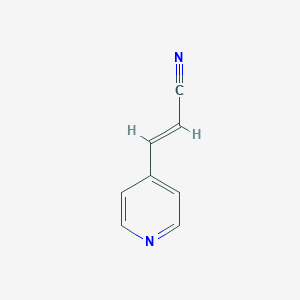
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)
![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
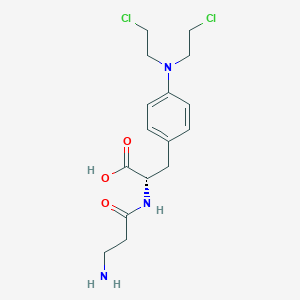

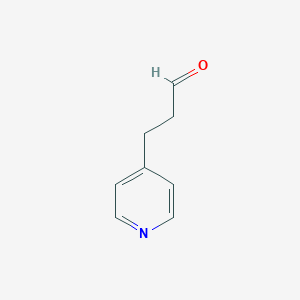
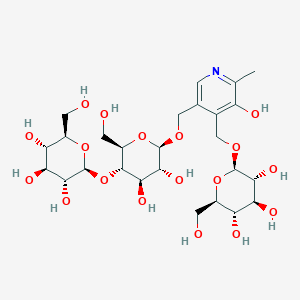
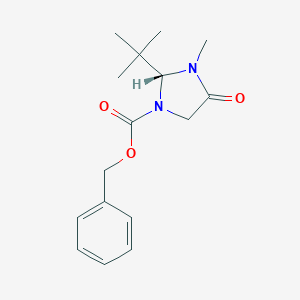
![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)

